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Compound Name: Fhd-286

Cat. No.: B8820906 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Fhd-286, a first-in-class, orally bioavailable, allosteric dual inhibitor of the BAF complex

ATPases BRG1 (SMARCA4) and BRM (SMARCA2), has been investigated in early-phase

clinical trials for both solid and hematologic malignancies. This guide provides a comparative

analysis of Fhd-286's performance in these distinct oncological settings, supported by available

experimental data.

Mechanism of Action
Fhd-286 targets the catalytic activity of BRG1 and BRM, essential components of the BAF

(mSWI/SNF) chromatin remodeling complex. By inhibiting these ATPases, Fhd-286 modulates

gene expression, leading to anti-tumor effects. In hematologic malignancies, particularly Acute

Myeloid Leukemia (AML), this inhibition is designed to overcome the differentiation block

characteristic of the disease, inducing myeloid differentiation. In solid tumors, the mechanism is

also linked to the modulation of oncogenic gene expression programs.
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Figure 1: Simplified signaling pathway of Fhd-286's mechanism of action.

Performance in Hematologic Malignancies
(AML/MDS)
Fhd-286 has been evaluated as a monotherapy in a Phase 1 clinical trial (NCT04891757) for

patients with relapsed or refractory Acute Myeloid Leukemia (AML) and Myelodysplastic

Syndrome (MDS).
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Efficacy
While the monotherapy trial did not demonstrate objective responses, it did show evidence of

biologic activity.[1][2] Sixteen patients, comprising 15 with AML and one with MDS, achieved a

best overall response of stable disease.[3][4] Furthermore, markers of myeloid differentiation,

along with reductions in bone marrow and peripheral blasts, were observed in a subset of

patients.[3][4]

Safety
The most significant treatment-related adverse event was differentiation syndrome (DS),

reported in 10% of patients by investigators and adjudicated in 15% of patients by an

independent committee.[1][2] Other common treatment-related adverse events were generally

low-grade and included dry mouth and increased alanine aminotransferase.[2]

Performance in Solid Tumors (Metastatic Uveal
Melanoma)
In the solid tumor setting, Fhd-286 was assessed in a Phase 1 dose-escalation and expansion

study (NCT04879017) in patients with metastatic uveal melanoma.[5]

Efficacy
The study showed limited but notable anti-tumor activity. Among 47 evaluable patients, there

was one confirmed partial response in a patient who remained on treatment for over 16

months.[6][7] Additionally, nine patients had stable disease.[6] Despite these observations, the

company has decided not to further develop Fhd-286 as a monotherapy for this indication.[6]

Safety
The safety profile in uveal melanoma patients was considered manageable.[7] The most

common treatment-related adverse events included dysgeusia, fatigue, increased AST,

nausea/vomiting, dry mouth, and rash.[6]

Comparative Analysis
The following tables summarize the performance of Fhd-286 in both indications and compare it

with relevant alternative therapies.
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Table 1: Fhd-286 Performance Summary

Indication Trial ID N
Objective
Response
Rate (ORR)

Best
Overall
Response

Key Safety
Signals

Relapsed/Ref

ractory

AML/MDS

(Monotherapy

)

NCT0489175

7
40 0%

Stable

Disease

(n=16)

Differentiation

Syndrome

(10-15%)

Metastatic

Uveal

Melanoma

(Monotherapy

)

NCT0487901

7
73 1.4% (1/73)

1 Partial

Response, 9

Stable

Disease

Dysgeusia,

fatigue,

increased

AST

Table 2: Comparison with Alternative Therapies in
Relapsed/Refractory AML

Therapy
Mechanism of
Action

Patient
Population

Objective
Response
Rate (CR/CRi)

Median Overall
Survival (OS)

Fhd-286

(Monotherapy)

BRG1/BRM

Inhibitor
R/R AML/MDS 0% Not Reported

Venetoclax +

Azacitidine

BCL-2 Inhibitor +

Hypomethylating

Agent

R/R AML 43%[8]

Not Reported in

this meta-

analysis

Gilteritinib FLT3 Inhibitor
R/R FLT3-

mutated AML
54% 9.3 months[9]

Table 3: Comparison with Alternative Therapies in
Metastatic Uveal Melanoma
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Therapy
Mechanism of
Action

Patient
Population

Objective
Response
Rate (ORR)

Median Overall
Survival (OS)

Fhd-286

(Monotherapy)

BRG1/BRM

Inhibitor

Previously

Treated
1.4% Not Reported

Tebentafusp

Bispecific T-cell

Engager

(gp100xCD3)

Previously

Untreated, HLA-

A*02:01+

9%
21.7 months[10]

[11]

Darovasertib +

Crizotinib

PKC Inhibitor +

c-MET Inhibitor
First-Line 34.1%

21.1 months[12]

[13]

Experimental Protocols
Fhd-286 in Relapsed/Refractory AML/MDS
(NCT04891757)
This was a Phase 1, multicenter, open-label, dose-escalation study.[14][15]

Objectives: To assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and

preliminary clinical activity of Fhd-286 monotherapy.

Inclusion Criteria: Patients aged ≥16 years with a confirmed diagnosis of R/R AML or R/R

MDS and an ECOG performance status of 0-2.[1]

Treatment: Fhd-286 administered orally once daily in 28-day cycles at escalating doses.[1]

Assessments: Safety and tolerability were the primary endpoints. Efficacy was evaluated

based on response criteria for AML and MDS. Bone marrow biopsies and aspirates were

performed at baseline and at regular intervals during treatment.
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Figure 2: High-level experimental workflow for the NCT04891757 trial.

Fhd-286 in Metastatic Uveal Melanoma (NCT04879017)
This was a Phase 1, multicenter, open-label, dose-escalation and expansion study.[5]

Objectives: To assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and

preliminary clinical activity of Fhd-286 monotherapy.

Inclusion Criteria: Patients with metastatic uveal melanoma for whom standard therapy was

not available, not tolerated, or had failed.

Treatment: Fhd-286 administered orally on a continuous daily or intermittent schedule at

escalating doses.[6]

Assessments: Primary endpoints were adverse events and dose-limiting toxicities.

Secondary endpoints included ORR, duration of response, and overall survival.[16]
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Conclusion
Fhd-286 has demonstrated a manageable safety profile in both hematologic and solid tumors

as a monotherapy. In relapsed/refractory AML/MDS, while objective responses were not

observed, the induction of myeloid differentiation suggests a potential for combination

therapies. In metastatic uveal melanoma, the limited single-agent activity has led to a halt in its

development as a monotherapy for this indication. The future development of Fhd-286 will

likely focus on combination strategies to enhance its therapeutic potential.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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